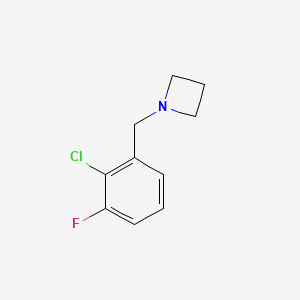
1-(2-Chloro-3-fluorobenzyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-3-fluorobenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-3-fluorobenzyl)azetidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-fluorobenzylamine with an appropriate azetidine precursor under controlled conditions . The reaction typically requires the use of a base, such as sodium hydride or potassium tert-butoxide, and a suitable solvent, such as dimethylformamide or tetrahydrofuran . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Analyse Chemischer Reaktionen
1-(2-Chloro-3-fluorobenzyl)azetidine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-3-fluorobenzyl)azetidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and polymers.
Biology: It serves as a precursor for the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-3-fluorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring and the presence of electron-withdrawing chloro and fluoro substituents . These features enable the compound to participate in various chemical reactions, including nucleophilic and electrophilic interactions, which can modulate biological pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-3-fluorobenzyl)azetidine can be compared with other similar compounds, such as:
Azetidine: The parent compound without any substituents, which exhibits different reactivity and stability.
1-Benzylazetidine: A similar compound with a benzyl group but without chloro and fluoro substituents, leading to different chemical properties.
1-(2-Chlorobenzyl)azetidine: A compound with only a chloro substituent, which affects its reactivity compared to the fluoro-substituted derivative.
Eigenschaften
Molekularformel |
C10H11ClFN |
|---|---|
Molekulargewicht |
199.65 g/mol |
IUPAC-Name |
1-[(2-chloro-3-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-10-8(3-1-4-9(10)12)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |
InChI-Schlüssel |
KBVULSINBZOCBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=C(C(=CC=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















